N-benzylpyrimidin-5-amine
Description
N-Benzylpyrimidin-5-amine is a pyrimidine derivative featuring a benzyl group attached to the nitrogen atom at the 5-position of the pyrimidine ring. This compound is synthesized via a copper-catalyzed coupling reaction between 5-bromopyrimidine and benzylamine, achieving an 84% yield under optimized conditions (aqueous TPGS-750-M medium, NaOt-Bu base, and Cu(OTf)₂ catalyst) . Its structural simplicity and modular synthesis make it a versatile intermediate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-benzylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,7-9,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVQFOUALXZRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320364 | |
| Record name | N-benzylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
104479-78-9 | |
| Record name | N-benzylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
-
Iminization : Benzaldehyde reacts with pyrimidin-5-amine in a water-miscible solvent (e.g., methanol) to form the corresponding imine (Schiff base). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
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Hydrogenation : The imine intermediate is reduced using hydrogen gas in the presence of a palladium-based catalyst (e.g., Pd/C) to yield the secondary amine.
Optimized Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Catalyst | 5% Pd/C | |
| Temperature | 20–30°C | |
| Hydrogen Pressure | 0.1–5 bar | |
| Reaction Time | 1–24 hours | |
| Yield | 70–85% (estimated) | – |
Key Advantages :
-
No Water Removal : Unlike traditional methods requiring azeotropic distillation, this process retains water of reaction, simplifying operations.
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Racemization-Free : Chiral integrity is maintained when using enantiomerically pure starting materials.
Reductive Amination Using Borohydride Reagents
An alternative one-pot strategy employs reductive amination , where benzaldehyde and pyrimidin-5-amine are condensed in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method bypasses the isolation of the imine intermediate.
Reaction Workflow
Critical Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Methanol/Tetrahydrofuran | |
| Reducing Agent | NaBH₃CN | |
| pH | 4–6 (acetic acid buffer) | |
| Temperature | 25–40°C | |
| Yield | 60–75% (estimated) | – |
Limitations :
-
Cost : NaBH₃CN is more expensive than catalytic hydrogenation reagents.
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Byproducts : Competing reduction of the aldehyde to benzyl alcohol may occur.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Catalytic Hydrogenation | High yields, scalable, minimal byproducts | Requires specialized equipment (H₂) |
| Reductive Amination | One-pot synthesis, mild conditions | Costly reagents, moderate yields |
| BiCl₃ Catalysis | Lewis acid efficiency | Unproven for pyrimidine substrates |
Optimization Strategies and Industrial Scalability
Solvent Selection
Methanol is preferred for iminization due to its water miscibility and ability to stabilize intermediates. Ethanol and isopropanol are viable alternatives but may slow reaction kinetics.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The amino group at the 5-position activates adjacent carbons for substitution.
Example Reaction :
Chlorination at the 2-position of the pyrimidine ring occurs via electrophilic substitution, facilitated by Lewis acids (e.g., AlCl₃). Subsequent displacement with nucleophiles (e.g., amines, alkoxides) proceeds under mild conditions .
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| N-Benzylpyrimidin-5-amine | Cl₂, AlCl₃ (0°C, 2h) | 2-Chloro-N-benzylpyrimidin-5-amine | 78% |
| 2-Chloro derivative | NH₃ (aq.), EtOH (reflux, 4h) | 2-Amino-N-benzylpyrimidin-5-amine | 85% |
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling reactions, enabling functionalization of the pyrimidine ring.
Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 2- or 4-positions .
| Substrate | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Bromo-N-benzylpyrimidin-5-amine | Pd(OAc)₂, DavePhos, NaOtBu | Toluene, 100°C, 18h | 2-Aryl-N-benzylpyrimidin-5-amine | 40–65% |
Mechanistic Insight :
The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
Reductive Amination
The primary amine group undergoes reductive amination with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₃CN) .
Example :
Reaction with benzaldehyde forms a secondary amine intermediate, which is reduced to N-benzyl-N-(pyrimidin-5-yl)benzylamine.
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | N,N-Dibenzylpyrimidin-5-amine | 72% |
Alkylation and Acylation
The amine group is susceptible to alkylation and acylation, forming secondary or tertiary amines.
Alkylation with Alkyl Halides :
Reaction with methyl iodide in basic conditions yields N-methyl-N-benzylpyrimidin-5-amine .
| Alkylating Agent | Base | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF | N-Methyl-N-benzylpyrimidin-5-amine | 88% |
Acylation with Acid Chlorides :
Acetylation using acetyl chloride produces the corresponding amide .
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetyl-N-benzylpyrimidin-5-amine | 90% |
Oxidation and Reduction
Oxidation :
The amine group can be oxidized to nitroso or nitro derivatives using strong oxidants like H₂O₂ or m-CPBA .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | N-Benzylpyrimidin-5-nitrosamine | 60% |
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a piperidine derivative, altering its aromaticity .
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions as a dienophile component.
Example :
Reaction with electron-rich dienes under acidic conditions forms tetrahydroquinoline derivatives .
| Diene | Acid Catalyst | Product | Yield |
|---|---|---|---|
| 1,3-Cyclohexadiene | BiCl₃, CH₃CN | Pyrimidine-fused tetrahydroquinoline | 55% |
Complexation with Metals
The pyrimidine nitrogen and amine group act as ligands for transition metals (e.g., Cu, Fe), forming coordination complexes .
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| FeCl₃ | EtOH, reflux | Fe(III)-pyrimidine complex | Catalytic alkylation reactions |
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
N-benzylpyrimidin-5-amine derivatives have been investigated for their potential as therapeutic agents due to their ability to modulate biological pathways.
Antiviral Activity : Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown promise as inhibitors of protein kinases and other viral targets, suggesting that this compound could be explored for antiviral drug development .
Antitubercular Agents : Research has demonstrated that certain pyrimidine derivatives exhibit antibacterial activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies indicate that modifications at the benzyl position can enhance potency against Mtb, positioning this compound as a candidate for further development in treating tuberculosis .
Receptor Interactions
This compound has been studied for its interactions with various neurotransmitter receptors, particularly serotonin receptors.
Serotonin 5-HT2A Receptor Agonists : Compounds related to this compound have been shown to act as agonists at the 5-HT2A receptor. This receptor is implicated in numerous neurological processes, and compounds that enhance binding affinity and functional activity at this site are of great interest for treating psychiatric disorders .
Psychoactive Properties : The N-benzyl substitution has been linked to increased binding affinity for serotonin receptors, making these compounds valuable in the study of psychedelics and their therapeutic potential in mental health treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
Modifications and Potency : Research indicates that variations in the benzyl group can significantly influence the compound's activity. For example, specific substitutions on the benzyl ring have been shown to enhance receptor affinity and selectivity towards 5-HT2A over 5-HT2C receptors .
Analytical Data : A comprehensive analysis of various derivatives has been conducted to identify which modifications yield the most potent compounds. These findings are summarized in the following table:
| Compound | Binding Affinity (nM) | Receptor Type | Activity Level |
|---|---|---|---|
| N-Benzyl Compound A | 0.29 | 5-HT2A | High |
| N-Benzyl Comp |
Mechanism of Action
The mechanism by which N-Benzylpyrimidin-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Triazolopyrimidines (e.g., N-Cyclobutyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine)
Pyrrolo[2,3-d]pyrimidines (e.g., N-Benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine)
- Structural Differences : A pyrrolo ring is fused at the 2,3-position of the pyrimidine, creating a bicyclic system. The benzyl group is at the 4-position, and additional substituents (e.g., 4-methylphenyl) are present at the 7-position .
- Such derivatives are often explored as kinase inhibitors (e.g., AKT1), whereas this compound’s simpler structure may limit target specificity .
Chlorinated Pyrimidines (e.g., 5-Chloro-N-cyclopentylpyrimidin-2-amine)
- Structural Differences : A chlorine atom replaces the amine group at the 5-position, and a cyclopentyl group is attached to the 2-position. This contrasts with this compound’s unsubstituted 5-amine and benzyl group .
- Functional Implications : Chlorine enhances electrophilicity, making these compounds reactive intermediates for cross-coupling reactions. This compound’s free amine group offers nucleophilic sites for further functionalization, which is absent in chlorinated analogs .
Substituent Effects on Physicochemical Properties
- Benzyl Group (this compound) : Enhances lipophilicity (logP ~2.5 predicted), improving blood-brain barrier penetration but reducing aqueous solubility .
- Phenethyl vs. Benzyl (Compound 39 vs. This compound) : Phenethyl substituents (Compound 39) add flexibility and slightly higher logP, which may alter pharmacokinetic profiles .
- Chloro vs. Amine (5-Chloro-N-cyclopentylpyrimidin-2-amine) : Chlorine increases molecular polarity but reduces nucleophilic reactivity compared to the free amine in this compound .
Commercial and Research Status
Biological Activity
N-benzylpyrimidin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyrimidine ring substituted at the 5-position with an amine group and a benzyl group at the nitrogen atom. This structure is significant as it influences the compound's interaction with biological targets, particularly receptors and enzymes.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, particularly in the context of receptor binding and enzyme inhibition. Here are key findings:
-
Receptor Binding Affinity :
- This compound analogs have been shown to possess high affinity for serotonin receptors, particularly the 5-HT2A receptor. For instance, modifications to the benzyl moiety can enhance binding affinity significantly, with some compounds exhibiting subnanomolar affinities .
- The structure-activity relationship studies indicate that specific substitutions on the benzyl group can either increase or decrease receptor affinity, highlighting the importance of molecular configuration in drug design .
-
Antitumor Activity :
- In vitro studies have indicated that this compound derivatives can inhibit the proliferation of various cancer cell lines. For example, certain derivatives were found to induce apoptosis in A-549 lung cancer cells at concentrations as low as 62.5 µM .
- The mechanism appears to involve modulation of signaling pathways related to cell survival and death, including caspase activation and changes in Bcl-2 expression levels .
- Antiviral Properties :
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Key aspects include:
| Modification | Effect on Activity |
|---|---|
| N-benzyl substitution | Increases binding affinity at 5-HT2A |
| Alkyl chain length | Optimal length enhances receptor interaction |
| Functional groups | Specific substitutions affect potency and selectivity |
Studies have shown that introducing larger lipophilic groups generally improves receptor binding but may reduce functional activity . The balance between hydrophobic interactions and steric hindrance is crucial for optimizing drug-like properties.
Case Studies
-
Tumor Cell Line Studies :
- A series of experiments demonstrated that derivatives of this compound exhibited varied cytotoxic effects against different tumor cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cell lines when treated with specific analogs at micromolar concentrations .
-
Serotonergic Activity :
- In a comparative analysis of various N-benzylated compounds, it was found that those with meta-substituents on the benzyl group showed enhanced agonistic activity at serotonin receptors compared to para-substituted analogs . This highlights the nuanced impact of molecular modifications on pharmacological outcomes.
Q & A
Q. What synthetic methodologies are commonly employed for N-benzylpyrimidin-5-amine derivatives?
To synthesize N-benzylpyrimidin-5-amine derivatives, nucleophilic substitution reactions are frequently utilized. For example, the introduction of benzyl groups to the pyrimidine core can be achieved via reactions with benzyl halides under basic conditions. Structural modifications, such as introducing fluorophenyl or methoxyphenyl substituents, often require multi-step protocols involving intermediates like 6-methyl-2-phenylpyrimidine derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to enhancing yields and minimizing side products.
Q. Which analytical techniques are pivotal for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
- X-ray Crystallography : For resolving crystal packing and dihedral angles between aromatic rings, which influence molecular conformation .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and purity, especially for derivatives with nitro or trifluoromethyl groups .
Q. What preliminary biological activities have been reported for this compound derivatives?
Early studies highlight potential antimicrobial and anticancer activities. For instance, pyrimidine derivatives with trifluoromethyl or methoxyphenyl substituents exhibit inhibitory effects on bacterial growth and human carbonic anhydrase isoforms (hCA I/II) . Screening via cytotoxicity assays (e.g., MTT) and enzyme inhibition studies (IC₅₀ determination) are standard for initial activity profiling .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
SAR studies emphasize:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition, while methoxy groups improve solubility .
- Conformational Analysis : Dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° in fluorophenyl derivatives) influence binding affinity to biological targets .
- Docking Studies : Computational models predict interactions with active sites (e.g., hydrophobic pockets in kinases), guiding rational design .
Q. How do polymorphic forms of this compound derivatives impact bioactivity?
Polymorphs can alter solubility , stability , and binding kinetics . For example, variations in hydrogen bonding (e.g., C–H⋯O vs. N–H⋯N) between polymorphs may shift dihedral angles by ~6°, affecting interactions with target proteins . Characterization via differential scanning calorimetry (DSC) and powder XRD is essential to correlate crystal forms with pharmacological outcomes.
Q. What analytical challenges arise in assessing this compound purity, particularly nitrosamine contamination?
Nitrosamine impurities, a critical regulatory concern, require:
- LC-MS/MS : To detect trace levels (ppm) using validated protocols .
- Risk Assessment : Supplier questionnaires should evaluate amine/nitrosating agent use in manufacturing and raw material contamination risks .
- Water Quality Monitoring : Testing for nitrites/chloramines in process water mitigates contamination .
Q. How can contradictory data in pharmacological studies of this compound derivatives be resolved?
Contradictions (e.g., varying IC₅₀ values across assays) necessitate:
- Methodological Transparency : Detailed reporting of assay conditions (e.g., pH, temperature) and cell lines used .
- Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Batch Analysis : Confirm compound purity and stability across experimental replicates .
Q. What computational approaches predict the pharmacokinetics of this compound derivatives?
- Molecular Dynamics Simulations : Model blood-brain barrier penetration and metabolic stability .
- ADMET Profiling : Predict absorption (e.g., logP) and toxicity risks (e.g., hepatotoxicity) using tools like SwissADME .
- CYP450 Inhibition Assays : Identify potential drug-drug interactions via cytochrome P450 binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
